rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine
Brand Name: Vulcanchem
CAS No.: 1807941-14-5
VCID: VC11625306
InChI:
SMILES:
Molecular Formula: C11H15NO
Molecular Weight: 177.2

rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine

CAS No.: 1807941-14-5

Cat. No.: VC11625306

Molecular Formula: C11H15NO

Molecular Weight: 177.2

Purity: 95

* For research use only. Not for human or veterinary use.

rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine - 1807941-14-5

Specification

CAS No. 1807941-14-5
Molecular Formula C11H15NO
Molecular Weight 177.2

Introduction

rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine is a chiral compound belonging to the class of amines, characterized by its unique oxolane ring structure. This compound is significant in various scientific fields, particularly in organic chemistry and medicinal chemistry, due to its potential applications in drug development and synthesis of complex molecules .

Synthesis and Industrial Applications

The synthesis of rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine typically involves several key steps, including the use of phenyl derivatives and amines as starting materials. Optimizing reaction conditions such as temperature, pressure, and reactant concentrations is crucial for maximizing yield and purity. Catalysts may also be employed to enhance reaction efficiency.

Chemical Reactions and Reactivity

The compound can undergo several types of chemical reactions, including oxidation and reduction. The outcomes of these reactions depend on specific conditions such as temperature, concentration, and choice of reagents. For instance, oxidation may yield various oxides while reduction can produce diverse amines.

Biological and Medicinal Applications

rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine has potential applications in medicinal chemistry due to its structural characteristics that may influence biological activity. It is investigated for its role in drug development, with its interactions at the molecular level potentially influencing metabolic pathways or signaling mechanisms.

Safety and Handling

The compound is classified with hazard statements H302, H315, H319, and H335, indicating potential health risks upon ingestion, skin contact, or inhalation. Precautionary measures include avoiding contact with skin and eyes, and using protective equipment during handling .

Data Table: Key Information

PropertyDescription
IUPAC Name((2R,3S)-2-phenyltetrahydrofuran-3-yl)methanamine
InChI Code1S/C11H15NO/c12-8-10-6-7-13-11(10)9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2/t10-,11-/m0/s1
InChI KeyYGPJNIXEJJPHPZ-QWRGUYRKSA-N
Physical FormLiquid
PurityTypically 95%
Storage Temperature4°C
Hazard StatementsH302, H315, H319, H335

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator